molecular formula C18H17ClN6O2 B2597540 (3-(1H-tetrazol-1-yl)phenyl)(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2034525-89-6

(3-(1H-tetrazol-1-yl)phenyl)(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2597540
CAS RN: 2034525-89-6
M. Wt: 384.82
InChI Key: XFQGAYMGGATOHL-UHFFFAOYSA-N
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Description

(3-(1H-tetrazol-1-yl)phenyl)(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H17ClN6O2 and its molecular weight is 384.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study focused on synthesizing and characterizing a compound with a similar structure, emphasizing the synthesis process, structural confirmation through spectroscopic techniques, and thermal properties. The compound demonstrated stability in a specific temperature range, providing insights into its potential applications in materials that require thermal resistance (Karthik et al., 2021).

Antimicrobial and Anticancer Evaluation

  • Research on derivatives of similar structural frameworks revealed their synthesis and reaction with various nucleophiles for potential anticancer evaluation. This highlights the compound's role in the development of new therapeutic agents (Gouhar & Raafat, 2015).

Anti-inflammatory and Antibacterial Agents

  • A novel series of derivatives was synthesized, displaying significant in vivo anti-inflammatory and in vitro antibacterial activity. This suggests the compound's relevance in designing new pharmaceuticals (Ravula et al., 2016).

Structural Studies and DFT Analysis

  • Detailed structural and Density Functional Theory (DFT) analyses of related compounds have been conducted, emphasizing their electronic properties and potential applications in designing materials with specific optical or electronic characteristics (Huang et al., 2021).

Antimicrobial Activity

  • Synthesis and evaluation of nicotinic acid hydrazide derivatives, including compounds with a similar molecular structure, showcased antimycobacterial activity, indicating their potential use in treating bacterial infections (R.V.Sidhaye et al., 2011).

Molecular Docking and Antimicrobial Activity

  • The molecular docking and antimicrobial activities of novel pyrazoline derivatives have been explored, demonstrating the compound's significance in the discovery of new antimicrobial agents (Katariya et al., 2021).

Mechanism of Action

properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6O2/c19-16-10-20-7-6-17(16)27-15-5-2-8-24(11-15)18(26)13-3-1-4-14(9-13)25-12-21-22-23-25/h1,3-4,6-7,9-10,12,15H,2,5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQGAYMGGATOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=NN=N3)OC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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